Monolithium succinate Monolithium succinate
Brand Name: Vulcanchem
CAS No.: 17229-80-0
VCID: VC1946854
InChI: InChI=1S/C4H6O4.Li/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+1/p-1
SMILES: [Li+].C(CC(=O)[O-])C(=O)O
Molecular Formula: C4H5LiO4
Molecular Weight: 124.0 g/mol

Monolithium succinate

CAS No.: 17229-80-0

Cat. No.: VC1946854

Molecular Formula: C4H5LiO4

Molecular Weight: 124.0 g/mol

* For research use only. Not for human or veterinary use.

Monolithium succinate - 17229-80-0

Specification

CAS No. 17229-80-0
Molecular Formula C4H5LiO4
Molecular Weight 124.0 g/mol
IUPAC Name lithium;4-hydroxy-4-oxobutanoate
Standard InChI InChI=1S/C4H6O4.Li/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+1/p-1
Standard InChI Key LQNUMILKBSMSMM-UHFFFAOYSA-M
SMILES [Li+].C(CC(=O)[O-])C(=O)O
Canonical SMILES [Li+].C(CC(=O)[O-])C(=O)O

Introduction

Chemical Properties and Structure

Molecular Structure

Monolithium succinate consists of a four-carbon chain with a carboxylate group at one end (bonded to the lithium ion) and a carboxylic acid group at the other end. This structure gives the compound both acidic and salt-like properties.

PropertyValue
Molecular FormulaC₄H₅O₄Li
Structural FormulaHOOC-CH₂-CH₂-COOLi
SMILES NotationO=C(O)CCC([O-])=O.[Li+]
InChIInChI=1S/C4H6O4.Li/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+1/p-1
InChI KeyLQNUMILKBSMSMM-UHFFFAOYSA-M
Molecular Weight124.021 g/mol
Exact Mass124.034788
Monoisotopic Mass124.034788

The compound features a lithium cation coordinated with one of the carboxylate groups of succinic acid, while the other carboxylic acid group remains protonated .

Chemical Reactivity

As a partially neutralized organic acid, monolithium succinate exhibits reactivity characteristic of both carboxylic acids and lithium salts. The free carboxylic acid group can participate in typical acid-base reactions and esterification processes, while the lithium carboxylate portion contributes to the compound's solubility in polar solvents and potential for coordination chemistry .

Nomenclature and Identification

Monolithium succinate is known by several synonyms in scientific literature and chemical databases. The table below presents the various identifiers and names associated with this compound:

Identifier TypeValue
CAS Registry Number17229-80-0
Common NamesLithium hydrogen succinate, Lithium succinate monobasic, Monolithium succinate
Systematic NamesButanedioic acid, monolithium salt; Lithium salt (1:1) of butanedioic acid
Unique Ingredient Identifier27MNF4VNM5
EC Number240-248-9
IUPAC NameLithium; 4-hydroxy-4-oxobutanoate

The variety of names reflects the compound's structure as a monolithium salt of succinic acid, distinguishing it from the dilithium salt (lithium succinate) which has both carboxyl groups neutralized by lithium ions .

Biological and Medical Applications

Role in Metabolic Research

Monolithium succinate serves as an important chemical in metabolic research, particularly in studies involving the tricarboxylic acid cycle and mitochondrial function. The lithium component may influence certain biochemical reactions differently than the free acid or other salts of succinic acid, making it valuable for specialized research applications.

Research Findings on Succinate Compounds

Succinate in Ischaemia Reperfusion Injury

Research has shown that succinate accumulates significantly in the ischaemic heart and is rapidly oxidized upon reperfusion, contributing to reactive oxygen species production by mitochondria. A substantial amount of the accumulated succinate is released from the heart into circulation at reperfusion, potentially activating the G-protein-coupled succinate receptor (SUCNR1) .

Studies have demonstrated that the release of accumulated succinate is selective and enhanced by acidification of the intracellular environment. Pharmacological inhibition or haploinsufficiency of the monocarboxylate transporter 1 (MCT1) significantly decreases succinate efflux from the reperfused heart .

Comparison with Related Compounds

Monolithium Succinate vs. Dilithium Succinate

It's important to distinguish monolithium succinate from dilithium succinate, as these compounds have different properties and applications:

PropertyMonolithium SuccinateDilithium Succinate
Molecular FormulaC₄H₅O₄LiC₄H₄O₄Li₂
Molecular Weight124.021 g/mol129.95 g/mol
StructureOne lithium atom, one free carboxylic acid groupTwo lithium atoms, no free carboxylic acid groups
AcidityContains one acidic groupNo acidic groups
Medical ApplicationsLess documentedUsed in treating seborrhoeic dermatitis

This difference in structure and lithium content gives each compound distinct chemical properties and potential applications .

Comparison with Other Succinate Derivatives

Monolithium succinate can also be compared with other derivatives of succinic acid:

CompoundMolecular FormulaKey Characteristics
Monolithium SuccinateC₄H₅O₄LiOne lithium salt, one free acid group
Mono-methyl SuccinateC₅H₈O₄Methyl ester at one end, free acid at other
Succinic AcidC₄H₆O₄Two free carboxylic acid groups
Succinic AnhydrideC₄H₄O₃Cyclic structure with no free acid groups

Mono-methyl succinate, for example, is used in studies of Lactobacillus plantarum culture supernatants with potential pro-heating and anti-pathogenic properties in skin chronic wounds .

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